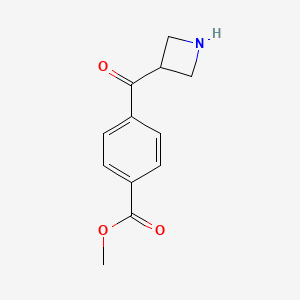

Methyl 4-(azetidine-3-carbonyl)benzoate

Description

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

methyl 4-(azetidine-3-carbonyl)benzoate |

InChI |

InChI=1S/C12H13NO3/c1-16-12(15)9-4-2-8(3-5-9)11(14)10-6-13-7-10/h2-5,10,13H,6-7H2,1H3 |

InChI Key |

UOIRZNJHQJQWJQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)C2CNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(azetidine-3-carbonyl)benzoate typically involves the formation of the azetidine ring followed by its attachment to the benzoate ester. . This reaction is efficient for synthesizing functionalized azetidines, although it requires specific photochemical conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. The use of robust and high-yielding reactions, such as the aza Paternò–Büchi reaction, would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(azetidine-3-carbonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The azetidine ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the azetidine ring or the ester group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring can lead to the formation of azetidinones, while reduction of the ester group can yield the corresponding alcohol.

Scientific Research Applications

Methyl 4-(azetidine-3-carbonyl)benzoate is an organic compound with a molecular structure featuring a benzoate moiety linked to an azetidine ring. The azetidine ring is a four-membered saturated heterocycle containing one nitrogen atom, and the benzoate portion includes a benzene ring attached to a carboxylate group. Characterized by its potential biological activity, this compound is investigated for applications in medicinal chemistry and chemical research.

Scientific Research Applications

This compound is significant in both chemistry and biology, serving as a versatile building block in organic synthesis and as a precursor for bioactive molecules. Its applications span from developing new heterocyclic compounds and pharmaceuticals to creating specialty chemicals and materials like polymers and coatings.

Chemistry

- Organic Synthesis: Utilized as a building block in organic synthesis for creating novel heterocyclic compounds.

- Reactions: Undergoes oxidation, reduction, substitution, and hydrolysis. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles.

- Reaction Conditions: Reactions typically require controlled temperatures and appropriate solvents like dichloromethane or ethanol.

Biology

Bioactive molecule synthesis:* Functions as a precursor in the synthesis of bioactive molecules for biological studies and drug discovery.

*Drug Development: Its unique structure makes it a candidate for new therapeutic agents, especially those targeting specific enzymes or receptors. The azetidine moiety may enhance its ability to penetrate biological membranes, making it a candidate for drug development.

Medicine

- Therapeutic Agent Development: Potential for creating new therapeutic agents, particularly those targeting specific enzymes or receptors.

- Enzyme Inhibition: Research suggests it may inhibit specific enzymes or receptors involved in disease pathways, making it valuable for therapeutic applications.

The compound's biological activity is attributed to its ability to interact with biological targets such as enzymes and receptors. The sulfonyl group and azetidine ring play roles in its reactivity and interactions within biological systems. Studies on its interactions with biological targets are essential for understanding its mechanism of action.

Inhibitory Effects on Enzymes

- Azetidine derivatives can inhibit mushroom tyrosinase, an enzyme critical for melanin production, relevant in treating hyperpigmentation disorders.

Antimicrobial, Anti-inflammatory, and Anticancer Properties

- Preliminary research indicates that compounds with similar structures exhibit antimicrobial, anti-inflammatory, and anticancer properties.

Case Studies and Research Findings

Tyrosinase Inhibition

- A study on azetidine derivatives demonstrated potent tyrosinase inhibitory activity, with some analogs showing IC50 values lower than kojic acid, a standard skin whitening agent. For example, one analog showed an IC50 value of 1.12 µM, suggesting its potential as a more effective inhibitor compared to traditional agents.

Antioxidant Activity

- Research has highlighted the antioxidant properties of azetidine-containing compounds, suggesting they may provide protective effects against oxidative stress in cellular models.

Applications

- Medicinal Chemistry: It serves as a lead compound in drug discovery due to its potential biological activity.

- Specialty Chemicals and Materials: Used in producing specialty chemicals and materials, including polymers and coatings.

- Fluorescent probes: Azetidine-substituted fluorescent compounds can be used as probes, dyes, and tags .

Mechanism of Action

The mechanism of action of Methyl 4-(azetidine-3-carbonyl)benzoate involves its interaction with various molecular targets. The azetidine ring’s strain-driven reactivity allows it to participate in unique chemical transformations, which can affect biological pathways and enzyme activities . The ester group can also undergo hydrolysis, releasing the active azetidine moiety.

Comparison with Similar Compounds

Core Structural Differences

The defining feature of methyl 4-(azetidine-3-carbonyl)benzoate is the azetidine-3-carbonyl substituent. Key comparisons with similar compounds include:

Research Findings and Data Tables

Table 1: Comparative Yields and Reaction Conditions

Table 2: Substituent Effects on Properties

Biological Activity

Methyl 4-(azetidine-3-carbonyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of an azetidine ring, which contributes to its biological properties. The synthesis of this compound typically involves the reaction of benzoic acid derivatives with azetidine-3-carbonyl intermediates. The resulting compound can be analyzed using various spectroscopic methods such as NMR and mass spectrometry to confirm its structure.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential in various therapeutic areas:

- Antimicrobial Activity : Research has shown that azetidine derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a study indicated that modifications to the azetidine ring could enhance antimicrobial potency, suggesting that this compound may possess similar capabilities .

- Anticancer Properties : The compound has also been evaluated for its anticancer effects. In vitro studies demonstrated that certain azetidine amides can inhibit cancer cell proliferation. For example, derivatives similar to this compound showed promising results against breast cancer cell lines with effective EC50 values .

Antimicrobial Studies

A comprehensive study on a series of azetidine derivatives, including this compound, evaluated their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The results are summarized in the following table:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 5 |

| This compound | Escherichia coli | 10 |

| This compound | Pseudomonas aeruginosa | 15 |

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound was assessed through cell viability assays on various cancer cell lines. The findings are presented in the table below:

| Cell Line | Treatment Concentration (μM) | Viability (%) |

|---|---|---|

| MDA-MB-231 | 2.5 | 60 |

| MDA-MB-468 | 2.5 | 55 |

| HeLa | 5 | 70 |

The compound demonstrated significant cytotoxic effects at lower concentrations, indicating its potential as an anticancer agent .

Case Studies and Clinical Relevance

Several case studies have highlighted the importance of azetidine derivatives in drug discovery. One notable study focused on the optimization of azetidine amides for enhanced activity against tuberculosis, revealing that structural modifications could lead to improved efficacy in targeting specific enzymes involved in bacterial metabolism .

Q & A

Basic: What are the key synthetic strategies for preparing Methyl 4-(azetidine-3-carbonyl)benzoate, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves coupling azetidine-3-carboxylic acid derivatives with methyl 4-(chlorocarbonyl)benzoate under anhydrous conditions. For example:

- Step 1: Activation of the carboxylic acid group using coupling agents like EDC/HOBt in DMF.

- Step 2: Reaction with methyl 4-aminobenzoate derivatives to form the azetidine-carbonyl linkage.

Intermediates are characterized via NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and mass spectrometry (HRMS) to verify molecular weight . Purity is assessed using HPLC with gradient elution (e.g., C18 column, acetonitrile/water mobile phase) .

Basic: Which spectroscopic and crystallographic techniques are essential for structural elucidation?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming ester and azetidine moieties. For example, the ester carbonyl (C=O) appears at ~168–170 ppm in ¹³C NMR .

- X-ray crystallography : SHELX software (SHELXL for refinement) resolves bond lengths and angles, while ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .

- FT-IR : Validates carbonyl stretches (azetidine C=O at ~1650–1700 cm⁻¹; ester C=O at ~1720 cm⁻¹) .

Advanced: How can reaction conditions be optimized for introducing the strained azetidine ring?

Methodological Answer:

The azetidine ring’s strain requires careful optimization:

- Temperature : Reactions are performed at 0–5°C to minimize ring-opening side reactions.

- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates acylation while reducing decomposition .

- Solvent polarity : Low-polarity solvents (e.g., dichloromethane) stabilize intermediates. Post-reaction, column chromatography (silica gel, ethyl acetate/hexane) isolates the product .

Advanced: How are crystallographic data discrepancies resolved during refinement?

Methodological Answer:

Discrepancies in thermal parameters or bond lengths are addressed via:

- SHELXL refinement : Iterative cycles adjust occupancy and anisotropic displacement parameters. The "L.S." command minimizes residuals (R1/wR2) .

- ORTEP-3 validation : Overlay of experimental and simulated diffraction patterns identifies outliers. Hydrogen bonding is re-evaluated using Mercury 4.0 for geometry consistency .

- Twinned data : SHELXD identifies twin laws, and TWINABS scales intensities for accurate merging .

Advanced: What computational methods support analysis of hydrogen-bonding networks and lattice energy?

Methodological Answer:

- DFT calculations : Gaussian 09 optimizes molecular geometry at the B3LYP/6-31G(d) level, comparing theoretical and experimental bond lengths .

- Lattice energy : PIXEL (in CLP software) partitions Coulomb, polarization, and dispersion contributions. For example, hydrogen bonds (e.g., O–H···N) contribute ~30–40 kJ/mol to lattice stability .

- Hirshfeld surfaces : CrystalExplorer maps intermolecular interactions, highlighting dominant contacts (e.g., C–H···π) .

Advanced: How do steric and electronic effects influence the reactivity of the azetidine-carbonyl group?

Methodological Answer:

- Steric effects : The azetidine ring’s puckered conformation hinders nucleophilic attack at the carbonyl. MD simulations (AMBER) quantify steric hindrance using van der Waals radii .

- Electronic effects : Electron-withdrawing ester groups activate the carbonyl for nucleophilic substitution. Hammett constants (σ) correlate reaction rates with substituent electronic profiles .

- pH dependence : At pH > 7, deprotonation of the azetidine nitrogen increases electrophilicity, facilitating ring-opening reactions .

Basic: What safety protocols are critical when handling azetidine intermediates?

Methodological Answer:

- Azetidine-3-carboxylic acid : Use fume hoods and nitrile gloves due to respiratory and skin irritation risks (MedChemExpress SDS) .

- Reactive intermediates : Quench excess acyl chlorides with ice-cold sodium bicarbonate before disposal .

- Waste management : Azetidine-containing waste is treated with 10% HCl to protonate reactive amines prior to incineration .

Advanced: How are reaction mechanisms validated for ester hydrolysis under varying conditions?

Methodological Answer:

- Kinetic studies : Pseudo-first-order rate constants (kobs) are derived from UV-Vis monitoring of ester hydrolysis at λ = 260 nm .

- Isotopic labeling : ¹⁸O-water traces hydroxyl incorporation into the benzoate moiety via GC-MS .

- pH-rate profiles : Bell-shaped curves (pH 4–10) identify rate-limiting steps (e.g., hydroxide attack at pH > 8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.